molecular formula C17H14ClNO2S B2994607 N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-chlorobenzamide CAS No. 2034405-17-7

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-chlorobenzamide

Cat. No.: B2994607
CAS No.: 2034405-17-7
M. Wt: 331.81
InChI Key: CYDCWHUWPXVVPH-UHFFFAOYSA-N
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Description

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-chlorobenzamide is a complex organic compound that belongs to the class of benzothiophene derivatives Benzothiophene compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-chlorobenzamide typically involves multiple steps, starting with the preparation of the benzothiophene core. One common method involves the cyclization of o-alkynylthiophenols followed by functionalization at the 3-position of the benzothiophene ring . The hydroxyethyl group can be introduced via a nucleophilic substitution reaction, and the final step involves the formation of the benzamide linkage through an amide coupling reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Catalysts such as rhodium or copper may be employed to facilitate specific steps in the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-chlorobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-chlorobenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-chlorobenzamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-fluorobenzamide
  • 1-(1’-{[3-(methylsulfanyl)-2-benzothiophen-1-yl]carbonyl}spiro[1,3-dioxolane-4,4’-piperidine])

Uniqueness

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-chlorobenzamide is unique due to its specific substitution pattern and the presence of both a hydroxyethyl group and a chlorobenzamide moiety. This combination of functional groups imparts distinct chemical and biological properties that differentiate it from other benzothiophene derivatives .

Properties

IUPAC Name

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-2-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO2S/c18-14-7-3-1-6-12(14)17(21)19-9-15(20)13-10-22-16-8-4-2-5-11(13)16/h1-8,10,15,20H,9H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYDCWHUWPXVVPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CS2)C(CNC(=O)C3=CC=CC=C3Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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